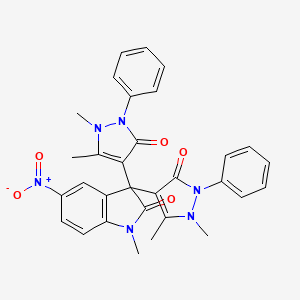![molecular formula C23H31ClN2 B5140218 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride, also known as DMBC HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of carbazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl is not fully understood. However, studies have shown that it can interact with certain receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been suggested that 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has shown to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. One direction is to further investigate its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Additionally, more studies are needed to fully understand the mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl and its interactions with different receptors in the body.
Métodos De Síntesis
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can be synthesized using different methods. One of the most common methods involves the reaction of 9H-carbazole with 2,6-dimethylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with hydrochloric acid to obtain 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. Other methods involve the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has shown potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGDPZBUACJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)
![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5140199.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)